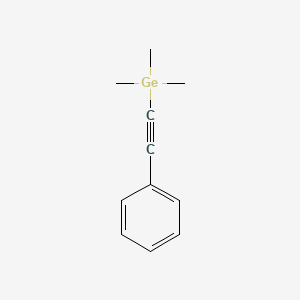
Acetylene, 1-phenyl-2-trimethylgermyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylene, 1-phenyl-2-trimethylgermyl-: is an organogermanium compound with the molecular formula C11H14Ge and a molecular weight of 218.87 g/mol This compound is characterized by the presence of a phenyl group and a trimethylgermyl group attached to an acetylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetylene, 1-phenyl-2-trimethylgermyl- typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Acetylene, 1-phenyl-2-trimethylgermyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form germyl-substituted alkenes or alkanes.
Substitution: The phenyl or trimethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, acids, or bases can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl-substituted ketones or alcohols, while reduction may produce germyl-substituted alkenes or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: Acetylene, 1-phenyl-2-trimethylgermyl- is used as a precursor in the synthesis of various organogermanium compounds. It serves as a building block for the development of new materials with unique electronic and optical properties .
Biology and Medicine: Research into the biological and medicinal applications of organogermanium compounds, including Acetylene, 1-phenyl-2-trimethylgermyl-, is ongoing. These compounds are being investigated for their potential therapeutic effects, such as anti-cancer and immunomodulatory activities .
Industry: In the industrial sector, Acetylene, 1-phenyl-2-trimethylgermyl- is explored for its potential use in the production of advanced materials, including semiconductors and polymers. Its unique chemical properties make it a valuable component in the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of Acetylene, 1-phenyl-2-trimethylgermyl- involves its interaction with specific molecular targets and pathways. The phenyl and trimethylgermyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- Acetylene, 1-phenyl-2-trimethylsilanyl-
- Acetylene, 1-phenyl-2-trimethylstannyl-
- Acetylene, 1-phenyl-2-trimethylplumbyl-
Comparison: Compared to its silicon, tin, and lead analogs, Acetylene, 1-phenyl-2-trimethylgermyl- exhibits unique properties due to the presence of germanium. Germanium imparts distinct electronic and steric effects, influencing the compound’s reactivity and stability. This makes Acetylene, 1-phenyl-2-trimethylgermyl- particularly valuable in applications where these properties are advantageous .
Propiedades
Número CAS |
4131-47-9 |
|---|---|
Fórmula molecular |
C11H14Ge |
Peso molecular |
218.86 g/mol |
Nombre IUPAC |
trimethyl(2-phenylethynyl)germane |
InChI |
InChI=1S/C11H14Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
OAWRTCPYVZYTCQ-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


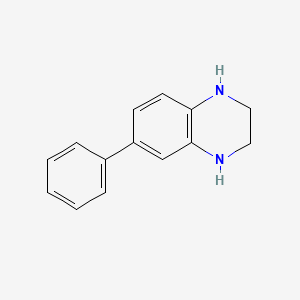
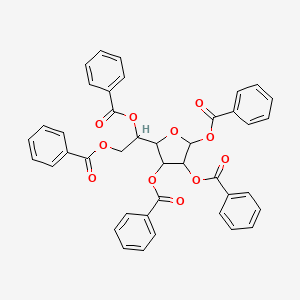
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
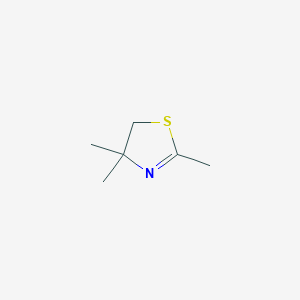
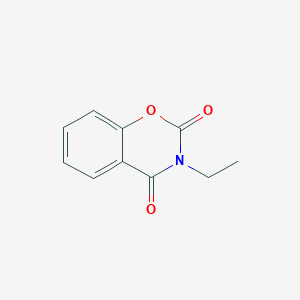
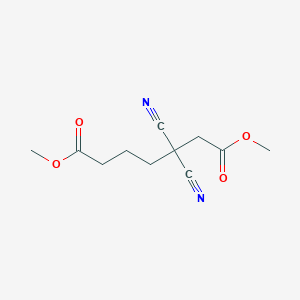
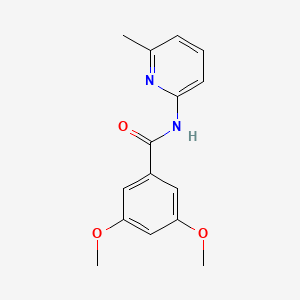
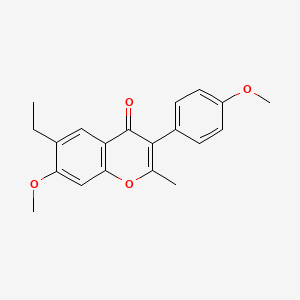
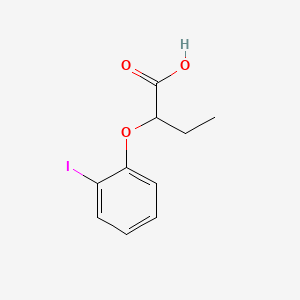
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
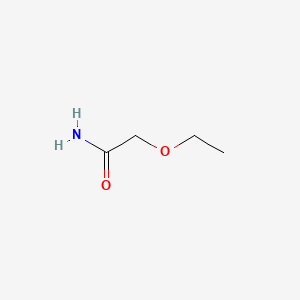
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
